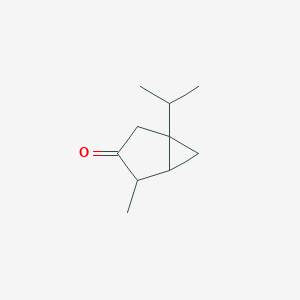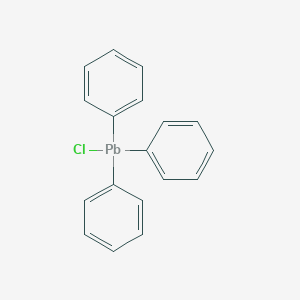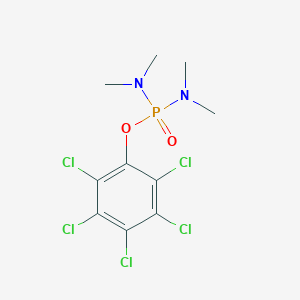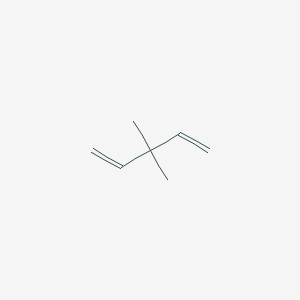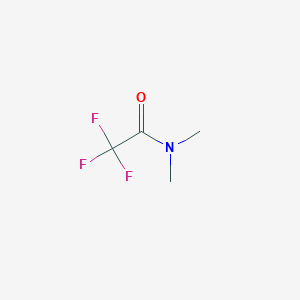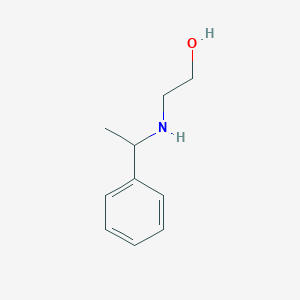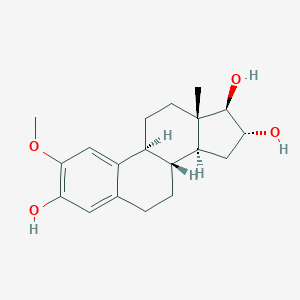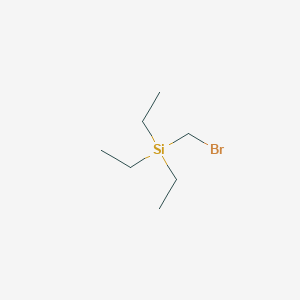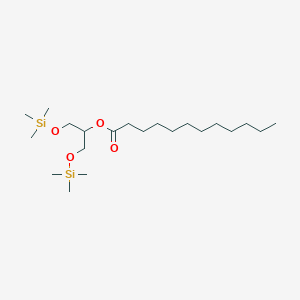
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is a chemical compound that is commonly used in scientific research. It is a derivative of dodecanoic acid and is often used as a reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is not well understood. However, it is believed to act as a surfactant and emulsifier. It is also believed to have antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, which makes it useful in the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could be done to investigate its potential as a surfactant and emulsifier in the development of new materials. Finally, more research could be done on the synthesis of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate and its derivatives.
Métodos De Síntesis
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is synthesized by reacting dodecanoic acid with trimethylsilyl chloride and triethylamine in the presence of 4-dimethylaminopyridine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is commonly used in scientific research as a reagent in the synthesis of other compounds. It is often used in the synthesis of lipids and glycosides. It is also used in the synthesis of surfactants and polymers.
Propiedades
Número CAS |
1188-53-0 |
|---|---|
Nombre del producto |
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate |
Fórmula molecular |
C21H46O4Si2 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)25-20(18-23-26(2,3)4)19-24-27(5,6)7/h20H,8-19H2,1-7H3 |
Clave InChI |
DWYXQMRXMSJMBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Sinónimos |
Dodecanoic acid 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



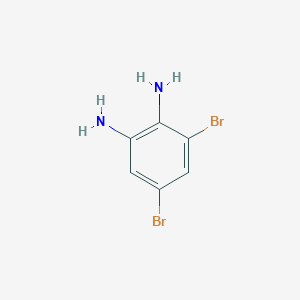
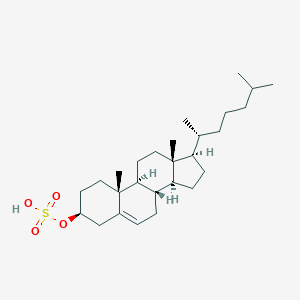
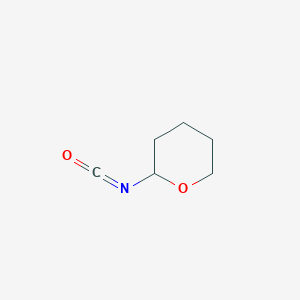
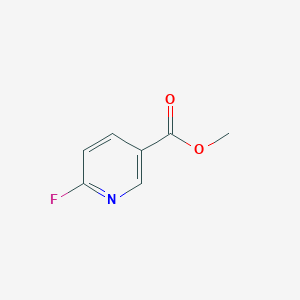
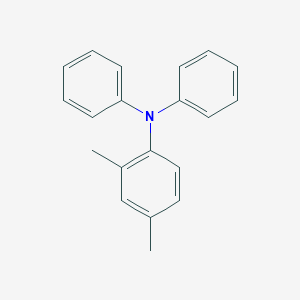
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
